2-Fluoropentane
Overview
Description
2-Fluoropentane is an organic compound with the molecular formula C5H11F It is a member of the alkyl fluorides, where a fluorine atom is substituted for one of the hydrogen atoms in pentane
Scientific Research Applications
2-Fluoropentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: Fluorinated compounds like this compound are studied for their potential biological activity and interactions with enzymes and receptors.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals, given the unique properties imparted by the fluorine atom.
Industry: this compound can be used as a solvent or intermediate in the production of other chemicals.
Safety and Hazards
2-Fluoropentane is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, using only non-sparking tools, and taking precautionary measures against static discharge .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoropentane can be synthesized through several methods. One common approach involves the fluorination of pentane using a fluorinating agent such as hydrogen fluoride or a more selective reagent like diethylaminosulfur trifluoride (DAST). The reaction typically requires controlled conditions to ensure selective fluorination at the desired carbon atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The choice of fluorinating agent and reaction conditions can be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles in substitution reactions. For example, treatment with a strong nucleophile like sodium iodide can lead to the formation of 2-iodopentane.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base like potassium tert-butoxide can result in the formation of pent-2-ene.
Oxidation Reactions: Although less common, this compound can be oxidized under specific conditions to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone.
Elimination: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: 2-Iodopentane.
Elimination: Pent-2-ene.
Oxidation: 2-Fluoropentan-2-ol or 2-Fluoropentanone.
Mechanism of Action
The mechanism of action of 2-Fluoropentane in chemical reactions involves the unique properties of the carbon-fluorine bond. The fluorine atom is highly electronegative, which affects the electron distribution in the molecule and influences its reactivity. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially altering their activity due to the presence of the fluorine atom.
Comparison with Similar Compounds
Similar Compounds
2-Chloropentane: Similar in structure but with a chlorine atom instead of fluorine.
2-Bromopentane: Contains a bromine atom in place of fluorine.
2-Iodopentane: Features an iodine atom instead of fluorine.
Uniqueness of 2-Fluoropentane
This compound is unique due to the properties imparted by the fluorine atom. Fluorine is the most electronegative element, which significantly influences the reactivity and stability of the compound. This makes this compound particularly useful in applications where these properties are advantageous, such as in pharmaceuticals and advanced materials.
Properties
IUPAC Name |
2-fluoropentane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F/c1-3-4-5(2)6/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRLGIPTCSGMRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535645 | |
Record name | 2-Fluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00535645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590-87-4 | |
Record name | 2-Fluoropentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00535645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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